molecular formula C19H20N2O B2850277 5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole CAS No. 2178771-06-5

5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Cat. No. B2850277
CAS RN: 2178771-06-5
M. Wt: 292.382
InChI Key: SWVFSWZNBWFMIU-UHFFFAOYSA-N
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Description

The compound “5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a common feature in the family of tropane alkaloids .


Chemical Reactions Analysis

The synthesis of this compound involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(14-3-6-18-13(9-14)7-8-20-18)21-16-4-5-17(21)11-15(10-16)12-1-2-12/h3,6-9,16-17,20H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVFSWZNBWFMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

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